molecular formula C21H19N3O B2631148 N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)benzenecarboxamide CAS No. 478032-89-2

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)benzenecarboxamide

Cat. No.: B2631148
CAS No.: 478032-89-2
M. Wt: 329.403
InChI Key: BZLXQCCRJFNKNP-UHFFFAOYSA-N
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Description

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)benzenecarboxamide is a synthetic organic compound with the molecular formula C22H21N3O It is characterized by the presence of a pyrrole ring substituted with benzyl, cyano, and dimethyl groups, and a benzenecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)benzenecarboxamide typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol, using triethylamine as a basic catalyst . This reaction yields the desired pyrrole derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the cyano group or other reducible moieties.

    Substitution: The benzyl and cyano groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)benzenecarboxamide exerts its effects is not fully understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The cyano and benzyl groups may play a role in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-3-methylbenzamide
  • N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2,2-dimethylpropanamide

Uniqueness

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)benzenecarboxamide is unique due to its specific substitution pattern on the pyrrole ring and the presence of the benzenecarboxamide moiety. These structural features may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(1-benzyl-3-cyano-4,5-dimethylpyrrol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O/c1-15-16(2)24(14-17-9-5-3-6-10-17)20(19(15)13-22)23-21(25)18-11-7-4-8-12-18/h3-12H,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLXQCCRJFNKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C#N)NC(=O)C2=CC=CC=C2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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